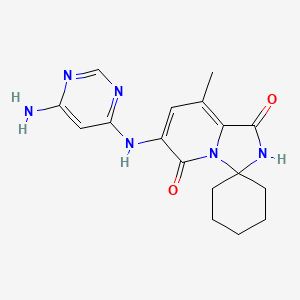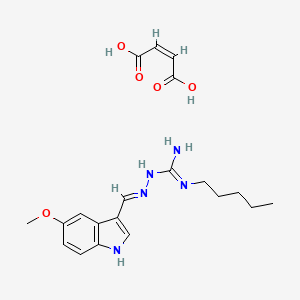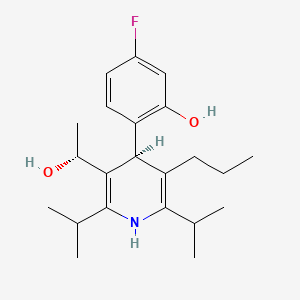
Tfb-tboa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
TFB-TBOA 通过抑制兴奋性氨基酸转运蛋白 EAAT1 和 EAAT2 发挥作用。这些转运蛋白负责从突触间隙摄取谷氨酸,从而调节细胞外谷氨酸水平。 通过抑制这些转运蛋白,this compound 增加了细胞外谷氨酸浓度,这可以调节突触传递和神经元兴奋性 .
生化分析
Biochemical Properties
TFB-TBOA interacts with the excitatory amino acid transporters EAAT1 and EAAT2, inhibiting their function . The IC50 values for EAAT1 and EAAT2 are 22 and 17 nM respectively . This compound exhibits selectivity for EAAT1 and EAAT2 over EAAT3, as well as a wide range of neuronal receptors and transporters .
Cellular Effects
This compound has significant effects on cellular processes. It attenuates glutamate-stimulated intracellular sodium elevation in astrocytes in vitro . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the function of EAAT1 and EAAT2 . This inhibition can lead to changes in gene expression and cellular metabolism, as these transporters play a key role in glutamatergic neurotransmission .
Metabolic Pathways
This compound is involved in the metabolic pathways related to glutamatergic neurotransmission . It interacts with the enzymes EAAT1 and EAAT2, which are involved in the transport of glutamate .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interactions with EAAT1 and EAAT2 . These transporters can influence the localization or accumulation of this compound.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with EAAT1 and EAAT2 . These transporters are located in the cell membrane and are responsible for the uptake of glutamate from the extracellular space .
准备方法
合成路线和反应条件
TFB-TBOA 的合成涉及几个关键步骤,从制备三氟甲基苯甲酰氯开始,然后与适当的胺反应生成苯甲酰胺中间体最终产品通过纯化和结晶过程获得 .
工业生产方法
This compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括使用高级纯化技术,如高效液相色谱 (HPLC),以达到所需的产物质量 .
化学反应分析
反应类型
TFB-TBOA 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应来修饰分子中存在的官能团。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 使用甲醇钠和叔丁醇钾等亲核试剂.
形成的主要产物
科学研究应用
TFB-TBOA 在科学研究中具有广泛的应用,包括:
神经药理学: 用于研究谷氨酸转运蛋白在中枢神经系统中的作用及其在神经退行性疾病中的作用.
细胞生物学: 用于研究星形胶质细胞和神经元中谷氨酸摄取机制.
药物开发: 作为针对谷氨酸转运蛋白开发新型治疗剂的先导化合物.
工业应用: 用于生产用于各种生化分析的研究化学品和试剂.
相似化合物的比较
类似化合物
DL-苏氨酸-β-苄氧基天冬氨酸酯 (DL-TBOA): 另一种对谷氨酸转运蛋白具有类似选择性的强效抑制剂。
L-反式-吡咯烷-2,4-二羧酸酯 (PDC): 谷氨酸转运蛋白的竞争性抑制剂。
L-丝氨酸-O-硫酸酯 (SOS): 一种通过不同机制抑制谷氨酸摄取的抑制剂.
独特性
TFB-TBOA 的独特性在于它对 EAAT1 和 EAAT2 具有高度选择性,优于其他谷氨酸转运蛋白,并且在纳摩尔浓度下具有强效的抑制效应。 这使得它成为研究这些转运蛋白在各种生理和病理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONNPEPDHEAI-GJZGRUSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are glutamate transporters, and why are they important?
A1: Glutamate transporters are proteins located on neurons and astrocytes that play a crucial role in regulating glutamate levels in the brain. They rapidly remove glutamate from the synaptic cleft, preventing its excessive accumulation and subsequent excitotoxicity.
Q2: How does TFB-TBOA interact with glutamate transporters?
A: this compound acts as a non-transportable inhibitor of excitatory amino acid transporters (EAATs), effectively blocking the binding and transport of glutamate. This blockade leads to an elevation of extracellular glutamate levels. []
Q3: What are the downstream effects of this compound-mediated glutamate transporter inhibition?
A: Inhibiting glutamate transporters with this compound leads to increased activation of both ionotropic and metabotropic glutamate receptors. This, in turn, influences neuronal excitability, synaptic plasticity, and ultimately, cardiorespiratory function. [, , ]
Q4: Does this compound affect specific glutamate transporter subtypes?
A: While this compound exhibits potent inhibitory activity against all EAAT subtypes (EAAT1-5), it displays particularly strong affinity for EAAT1 and EAAT2, with IC50 values in the nanomolar range. [] Research has highlighted the differential contributions of GLAST (EAAT1) and GLT-1 (EAAT2) to sodium signaling in the early postnatal hippocampus, emphasizing the importance of subtype-specific effects. []
Q5: How does this compound's effect on glutamate transporters translate to its influence on animal behavior?
A: Studies in animal models have demonstrated that this compound can influence various behaviors, including cocaine reinforcement and methamphetamine-induced behavioral sensitization. Notably, intra-NAc administration of this compound inhibited cocaine self-administration, suggesting a potential role for glutamate in modulating drug reward. [, ]
Q6: What is the molecular formula and weight of this compound?
A: this compound (C20H19F3N2O6) has a molecular weight of 436.38 g/mol. []
Q7: Is there information available on the spectroscopic data for this compound?
A: While specific spectroscopic data for this compound is not extensively detailed in the provided research papers, its structural analogs have been synthesized and characterized using various spectroscopic techniques, including NMR and mass spectrometry. [, ]
Q8: How does chronic intermittent hypoxia (CIH) interact with the effects of this compound?
A: CIH, a model of obstructive sleep apnea, has been shown to alter glutamate signaling in the nucleus tractus solitarii (nTS). Interestingly, CIH produces effects similar to those observed with this compound, such as reduced TS-evoked EPSC amplitude and altered neuronal excitability. This suggests a potential role for EAAT dysfunction in the pathophysiology of CIH. [, , ]
Q9: What is the role of metabotropic glutamate receptors (mGluRs) in mediating the effects of this compound?
A: Research suggests that this compound's effects on synaptic and neuronal activity are mediated by both ionotropic and metabotropic glutamate receptors. Specifically, Group I mGluRs appear to contribute to this compound-induced depolarization, while Group II/III mGluRs influence TS-evoked EPSC amplitude. [, ]
Q10: How do astrocytes contribute to the effects observed with this compound?
A: Astrocytes play a critical role in regulating extracellular glutamate levels through glutamate transporters like EAAT1 (GLAST) and EAAT2 (GLT-1). This compound's inhibition of these transporters directly impacts astrocytic glutamate uptake, contributing to the observed increases in extracellular glutamate and subsequent neuronal effects. [, , ]
Q11: How is this compound being used to study neurodegenerative diseases?
A: Research suggests that impaired glutamate clearance and subsequent excitotoxicity contribute to neuronal damage in neurodegenerative diseases. This compound's ability to manipulate glutamate levels has made it a valuable tool in studying these conditions, such as Huntington's disease. []
Q12: What are the limitations of using this compound in research?
A: While this compound is a potent tool, limitations include its lack of selectivity for specific EAAT subtypes and its potential for off-target effects. Further research is needed to develop more selective glutamate transporter inhibitors. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
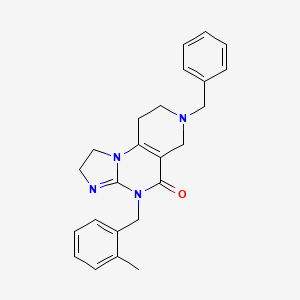
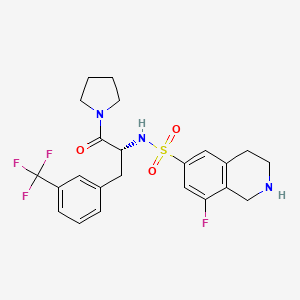
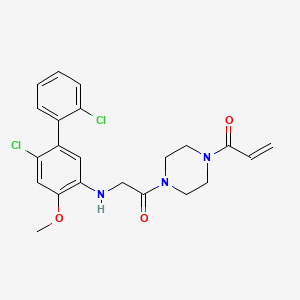
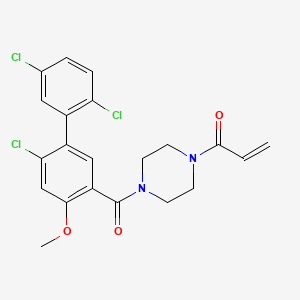
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
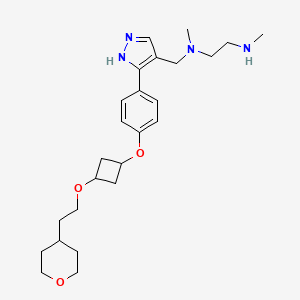
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

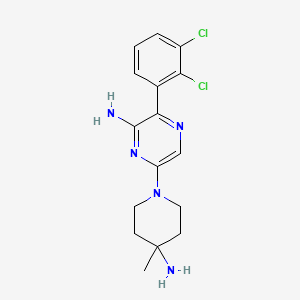
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

